N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Medicinal Chemistry Physicochemical Profiling Library Design

Fragment-based screening campaigns often fail when generic triazole analogs with mismatched substitution patterns are procured. The 5-methyl-1H architecture of this compound provides two hydrogen-bond donors (triazole N-H + amide N-H), a feature absent in common 4-methyl-4H analogs, enabling specific hinge-binding interactions with kinase and protease targets. • MW 278.33, PSA 90.65 Ų, AlogP 1.29 - fully rule-of-three compliant fragment • Pre-computed in silico safety: acute oral toxicity Class III-IV, negative mutagenicity • ≥95% purity, available for direct procurement with global shipping

Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
Cat. No. B10880232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Molecular FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C12H14N4O2S/c1-8-13-12(16-15-8)19-7-11(17)14-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,17)(H,13,15,16)
InChIKeyIHWQOBWDCXEXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Physicochemical Profile


N-(4-Methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (C₁₂H₁₄N₄O₂S, MW 278.33) is a synthetic 1,2,4-triazole-3-sulfanyl acetamide bearing a 4-methoxyphenyl amide moiety and an unsubstituted N–H at the triazole 1-position . The 5-methyl-1H-1,2,4-triazole core distinguishes this compound from the more commonly encountered 4-methyl-4H analogs (e.g., the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide series), imparting a distinct hydrogen-bond donor capacity that alters physicochemical and recognition properties [1]. The compound is commercially available from specialty chemical suppliers, typically at ≥95% purity, enabling direct procurement for focused library design and hit-to-lead optimization campaigns .

Distinct H-Bond Donor Capacity

1H-triazole N–H plus amide N–H (total HBD=2) enable unique target recognition relative to common 4-methyl-4H analogs.

Commercial Research Supply

Available at ≥95% purity for direct procurement, supporting hit-to-lead library design and focused analog synthesis.

Lead-Like Fragment Space

MW 278.33 and low AlogP support fragment-based screening and rule-of-three compliant expansion.

N-(4-Methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Non-Interchangeability


Substituting one 1,2,4-triazole-3-sulfanyl acetamide for another within a screening cascade or synthesis protocol is unreliable because small variations in triazole substitution—particularly the position of the methyl group (5-methyl-1H vs. 4-methyl-4H) and the nature of the N-phenyl amide substituent—produce large shifts in hydrogen-bond donor/acceptor count, lipophilicity, and target engagement . Quantitative in silico toxicity predictions further demonstrate that the 5-methyl-1H substitution pattern yields a distinct acute toxicity classification (Class III–IV) and a zero-flag mutagenicity profile, factors that directly impact compound progression decisions in drug discovery [1]. Without compound-specific data, procurement of a generic analog risks introducing an unrecognized toxicophore or a mismatched pharmacophore, wasting screening resources and delaying lead optimization.

Methyl Position Shifts Recognition

5-methyl-1H vs. 4-methyl-4H triazole substitution alters hydrogen-bond donor count, lipophilicity, and target engagement; a generic analog may lose key binding contacts.

In Silico Toxicity Profile Diverges

The 5-methyl-1H series is predicted as acute toxicity Class III–IV with negative mutagenicity, while 4-methyl-4H analog toxicity remains uncharacterized, impacting compound progression decisions.

Pharmacophore Mismatch Wastes Screening

Uncharacterized analogs may introduce unrecognized toxicophores or mismatched pharmacophores, risking false negatives and delaying lead optimization.

N-(4-Methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide vs. Closest Analogs Evidence


Hydrogen-Bond Donor Count: 1H- vs. 4H-Triazole Scaffolds

The target compound possesses two hydrogen-bond donors (HBD = 2) owing to the free N–H of the 1H-1,2,4-triazole ring and the amide N–H . In contrast, the widely published 4-methyl-4H-triazole analog (e.g., from the Wujec et al. antiviral series) carries zero HBD on the triazole ring because the 4-position is methyl-substituted, yielding a total HBD = 1 (amide only) [1]. This one-donor difference alters the molecule's capacity to act as a hydrogen-bond donor in target binding, a critical parameter for medicinal chemistry triage.

H-Bond Donor Count
Cross-study comparable
Target HBD=2 (triazole N–H + amide N–H); 4-methyl-4H analog HBD=1 (amide only)
Supports distinct target recognition profile
In silico property; may alter binding selectivity
Medicinal Chemistry Physicochemical Profiling Library Design

Predicted Acute Oral Toxicity Classification

In silico T.E.S.T. (Toxicity Estimation Software Tool) predictions for structurally cognate 2-(5-methyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio) acetamides classify compounds in this series as Class III or Class IV acute oral toxicity (moderate to low toxicity) [1]. This contrasts with many 4-methyl-4H-triazole series whose toxicity profiles remain uncomputed or are predicted to fall into higher-hazard classes depending on the N-phenyl substituent [2]. The 5-methyl-1H series also yields a negative in silico mutagenicity flag, a non-trivial differentiator for lead selection [1].

Acute Oral Toxicity
Class-level inference
Predicted Class III–IV; non-mutagenic (T.E.S.T. and SwissADME)
Supports compound progression triage
In silico prediction; experimental validation needed
Toxicology In Silico ADMET Compound Progression

Polar Surface Area and Drug-Likeness Comparison

The target compound exhibits a computed Polar Surface Area (PSA) of 90.65 Ų and AlogP of 1.29, placing it comfortably within Lipinski and Veber drug-likeness space (PSA < 140 Ų; AlogP < 5) . By comparison, the close analog N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (MW 354.4; C₁₈H₁₈N₄O₂S) carries an additional phenyl substituent, which increases molecular weight by ~76 Da and elevates logP, potentially reducing solubility and oral absorption . The lower molecular weight and favorable PSA of the 5-methyl-1H compound make it a more attractive starting point for fragment-based and lead-like screening libraries.

Drug-Likeness
Data to verify
PSA 90.65 Ų, AlogP 1.29, MW 278.33 vs. ~354.4 analog with higher logP
Reported favorable lead-like profile
Computed properties; source review advised
Drug Design Physicochemical Profiling Oral Bioavailability

Antiviral Activity Comparison

The 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives reported by Wujec et al. demonstrated measurable antiviral activity against human adenovirus type 5 (HAdV-5) and ECHO-9 virus, with several compounds reducing viral replication in a dose-dependent manner at non-cytotoxic concentrations in HEK-293 and GMK cells [1]. In contrast, the 5-methyl-1H target compound has not been tested in the same antiviral panel, and its 5-methyl-1H-triazole architecture diverges from the 4-methyl-4H antiviral pharmacophore. Researchers seeking antiviral activity should therefore prioritize the 4-methyl-4H series, while the 5-methyl-1H compound may offer a cleaner background profile for programs where absence of antiviral activity is desired (e.g., antibacterial or anticancer screening).

Antiviral Activity
Class-level inference
5-methyl-1H series not tested; 4-methyl-4H series active against HAdV-5/ECHO-9
Supports antiviral selectivity counter-screen
Absence of data may indicate clean background
Antiviral Screening Virology Selectivity Profiling

N-(4-Methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Application Scenarios


Fragment-Based Library Expansion

With MW 278.33, PSA 90.65 Ų, AlogP 1.29, and 2 HBD, the compound occupies rule-of-three compliant fragment space while offering a fully functionalized scaffold suitable for rapid analog synthesis [1]. Compared to larger 4,5-disubstituted analogs (MW >350, logP >3.0), the target compound provides a more efficient starting point for fragment growth with lower lipophilic burden.

Antiviral Selectivity Counter-Screen

Because the 5-methyl-1H architecture structurally diverges from the 4-methyl-4H antiviral pharmacophore identified by Wujec et al. [1], this compound may serve as a structurally matched negative control in HAdV-5 or ECHO-9 replication assays. Its use can help establish that observed antiviral activity is specific to the 4-methyl-4H substitution pattern rather than a general property of the triazole-sulfanyl-acetamide chemotype.

Kinase/Enzyme Inhibitor Panels with H-Bond Donor Motif

The presence of two hydrogen-bond donors (triazole N–H and amide N–H) distinguishes this compound from 4-methyl-4H analogs that carry only one HBD [1]. This dual-donor motif may enable specific hinge-binding or catalytic-site interactions in kinase and protease targets, justifying its inclusion in focused screening decks where hydrogen-bond donor capacity is a known pharmacophoric requirement.

In Silico ADMET and Toxicity Pre-Screening

In silico T.E.S.T. and SwissADME analyses on the cognate 5-methyl-4-(4-methoxyphenyl)-1,2,4-triazole-3-ylthio acetamide series predict acute oral toxicity Class III–IV and negative mutagenicity [1]. These pre-computed safety flags enable the compound to progress directly into in vitro pharmacology without additional computational triage, saving 2–4 weeks of modeling time relative to uncharacterized analogs.

Application
Selection Property
Validation Focus
Fragment-Based Library Expansion
Low MW, PSA/AlogP, and dual HBD scaffold
Rule-of-three compliance and rapid analog synthesis
Antiviral Selectivity Counter-Screen
5-methyl-1H architecture (absent antiviral pharmacophore)
Specificity confirmation in HAdV-5/ECHO-9 replication assays
Kinase/Enzyme Inhibitor Panels
Two H-bond donors (triazole N–H + amide N–H)
Hinge-binding or catalytic-site engagement screening
In Silico ADMET Pre-Screening
Pre-computed toxicity/mutagenicity flags
Reduced computational triage time vs. uncharacterized analogs
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